
8-O-Acetyl shanzhiside methyl ester
Overview
Description
Mechanism of Action
Target of Action
Barlerin, also known as 8-O-Acetyl shanzhiside methyl ester, primarily targets the NF-κB pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
Barlerin interacts with its target by inhibiting the activity of NF-κB . This inhibition blocks the TNF-α-induced nuclear transcription factor κB (NF-κB) activation and decreases the expression of high-mobility group box-1 (HMGB-1) .
Biochemical Pathways
The inhibition of NF-κB by Barlerin affects several biochemical pathways. It blocks the phosphorylation of NF-κB induced by TNF-α by blocking the expression of High-mobility group box1 (HMGB1) . This leads to downstream effects such as the suppression of intracellular Ca2+ elevation and caspase-3 activity, and improvement of mitochondrial energy metabolism .
Pharmacokinetics
It’s known that barlerin can be administered at a dose of 40 mg/kg , suggesting that it has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo studies.
Result of Action
Barlerin has several molecular and cellular effects. It demonstrates significant neuroprotective effects, even after delayed administration at 4 hours after ischemia/reperfusion (I/R) . It attenuates histopathological damage, decreases brain swelling, inhibits NF-κB activation, and reduces HMGB-1 expression in ischemic brain tissue . Furthermore, Barlerin significantly promotes angiogenesis in the ischemic brain and improves functional outcome after stroke . It also significantly increases vascularization compared with vehicle treatment .
Action Environment
The action of Barlerin can be influenced by environmental factors such as the presence of oxygen and glucose. Its protective effect on oxygen-glucose deprivation-induced injury might be due to the suppression of intracellular Ca2+ elevation and caspase-3 activity, and improvement of mitochondrial energy metabolism . .
Biochemical Analysis
Biochemical Properties
Barlerin interacts with various biomolecules, primarily enzymes and proteins, to exert its effects. It has been found to block TNF-α-induced nuclear transcription factor κB (NF-κB) activation and decrease high-mobility group box-1 (HMGB-1) expression . This suggests that Barlerin may interact with these proteins and potentially others to modulate biochemical reactions.
Cellular Effects
Barlerin has significant effects on various types of cells and cellular processes. It has been shown to inhibit NF-κB activity, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism . This inhibition could potentially influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Barlerin involves its interaction with biomolecules at the molecular level. It blocks TNF-α-induced NF-κB phosphorylation by blocking High-mobility group box1 (HMGB1) expression . This suggests that Barlerin exerts its effects through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
In animal models, Barlerin at a dosage of 40 mg/kg demonstrates significant neuroprotective effect even after delayed administration at 4 hr after I/R
Preparation Methods
Barlerin can be isolated from the leaves of Lamiophlomis rotata Kudo using high-performance thin-layer chromatography (HPTLC). The marker compounds are isolated, purified, and authenticated by spectral analysis . The stationary phase used is precoated silica gel 60 F 254 TLC plates, and the mobile phase is chloroform-methanol in the proportion of 80:20 (v/v) .
Chemical Reactions Analysis
Barlerin undergoes various chemical reactions, including:
Oxidation: Barlerin can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in Barlerin.
Substitution: Substitution reactions can occur at various positions on the Barlerin molecule, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Barlerin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Barlerin is similar to other iridoid glycosides such as shanzhiside methyl ester and acetylbarlerin . Barlerin is unique due to its specific acetylation at the 8-O position, which contributes to its distinct biological activities . Other similar compounds include:
Shanzhiside methyl ester: Another iridoid glycoside with similar bioactive properties.
Acetylbarlerin: A derivative of Barlerin with additional acetylation.
Barlerin’s unique structure and bioactivity make it a valuable compound for various scientific and medical applications.
Properties
IUPAC Name |
methyl (1S,4aS,5R,7S,7aS)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O12/c1-7(21)31-19(2)4-9(22)11-8(16(26)27-3)6-28-17(12(11)19)30-18-15(25)14(24)13(23)10(5-20)29-18/h6,9-15,17-18,20,22-25H,4-5H2,1-3H3/t9-,10-,11+,12-,13-,14+,15-,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFRZOLTIRQFCI-NGQYDJQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206008 | |
| Record name | 8-O-Acetyl shanzhiside methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57420-46-9 | |
| Record name | Barlerin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57420-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-O-Acetyl shanzhiside methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057420469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-O-Acetyl shanzhiside methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of barlerin?
A1: The molecular formula of barlerin is C19H28O12, and its molecular weight is 448.4 g/mol. [, , ]
Q2: What spectroscopic techniques are commonly used to characterize barlerin?
A2: Researchers frequently employ spectroscopic methods like UV, IR, 1D-NMR (1H NMR, 13C NMR), 2D-NMR (COSY, DEPT, HMQC, HSCQ, HMBC, NOESY), and mass spectrometry (ESI-MS, APCI-MS) to elucidate the structure of barlerin. [, , , , , , , , ]
Q3: Which analytical methods are used to quantify barlerin in plant materials or biological samples?
A3: High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC), often coupled with UV or mass spectrometry detection, are common techniques for quantifying barlerin. [, , , , , , ]
Q4: Have these analytical methods been validated, and what parameters are assessed during validation?
A4: Yes, several studies have validated the HPTLC and HPLC methods for barlerin quantification. Validation typically includes assessing parameters like linearity, precision, accuracy, sensitivity (LOD, LOQ), robustness, and recovery. [, , , ]
Q5: What is known about the biosynthesis of barlerin in plants?
A5: While the complete biosynthetic pathway of barlerin is not fully elucidated, research suggests its production likely involves the mevalonate pathway, leading to the formation of iridoid precursors. Specific enzymes like geranylgeranyl diphosphate reductase (PuHDR) and 3-hydroxy-3-methylglutaryl-CoA reductase (PuHMGR1) have been implicated in the biosynthesis of iridoid glycosides like shanzhiside methyl ester and umbroside (8-O-acetyl shanzhiside methyl ester) in Phlomis umbrosa, suggesting a potential role in barlerin biosynthesis as well. []
Q6: Does the accumulation of barlerin vary across different plant parts or species?
A6: Yes, barlerin accumulation can differ depending on the plant species, organ, and growth stage. For instance, in Barleria prionitis, both the leaves and aerial parts contain barlerin, but the content may vary. [, , , , ]
Q7: What are the reported pharmacological activities of barlerin?
A7: Studies have attributed various pharmacological activities to barlerin, including anti-inflammatory, hepatoprotective, anti-arthritic, anti-diarrheal, antiviral (particularly against respiratory syncytial virus), and potential chemopreventive effects. [, , , , , , ]
Q8: Are there any insights into the mechanisms of action underlying these activities?
A8: Research suggests that barlerin might exert its anti-inflammatory effects by suppressing the production of nitric oxide (NO) and inhibiting the expression of inducible nitric oxide synthase (iNOS). In the context of chemoprevention, barlerin has been shown to induce NAD(P)H:quinone oxidoreductase 1 (NQO1), a detoxifying enzyme. Molecular docking studies suggest barlerin might achieve this by inhibiting the Nrf2-KEAP1 protein complex, thereby activating the Nrf2 pathway and upregulating NQO1 expression. [, , ]
Q9: Has barlerin demonstrated antiviral activity, and if so, against which viruses?
A9: Yes, in vitro studies have shown that barlerin possesses potent antiviral activity, particularly against respiratory syncytial virus (RSV). [, ]
Q10: What is known about the pharmacokinetics of barlerin?
A10: While detailed pharmacokinetic data is limited, studies have investigated the absorption, distribution, metabolism, and excretion of barlerin in rats. Results indicate that barlerin undergoes extensive metabolism, primarily through phase II reactions like sulfation, glucuronidation, and conjugation with taurine, glycine, and glutathione. [, ]
Q11: Does barlerin interact with drug transporters or metabolizing enzymes?
A11: Specific information on barlerin's interactions with drug transporters and metabolizing enzymes is currently limited. Further research is needed to fully understand its potential for drug interactions. [, ]
Q12: Is there any information available regarding the toxicity and safety profile of barlerin?
A12: Detailed toxicological studies on barlerin are currently scarce. While some traditional uses suggest a history of relative safety, comprehensive toxicity assessments, including acute, chronic, and reproductive toxicity studies, are required to determine its safety profile and potential long-term effects. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


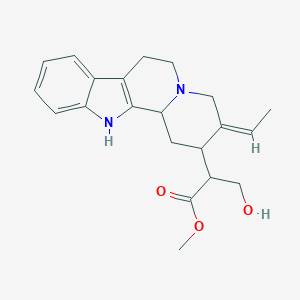
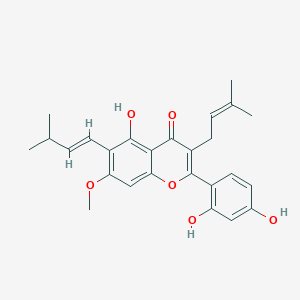

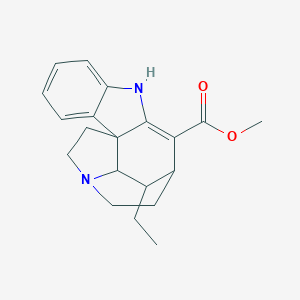
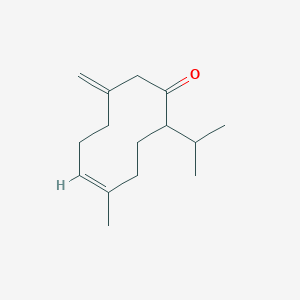
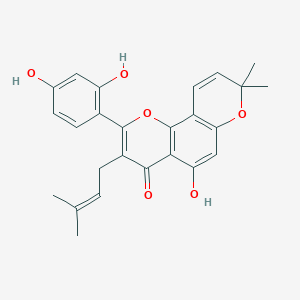
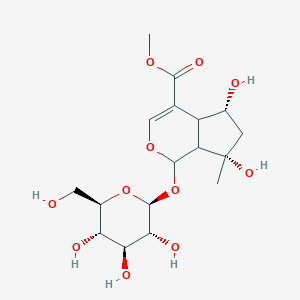
![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)

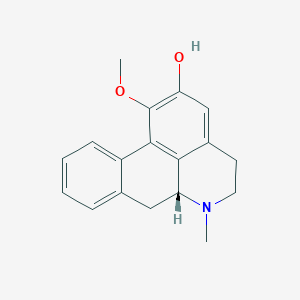
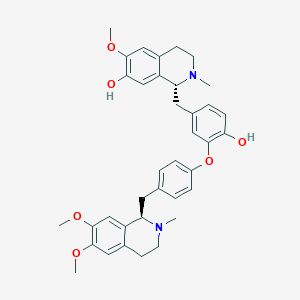
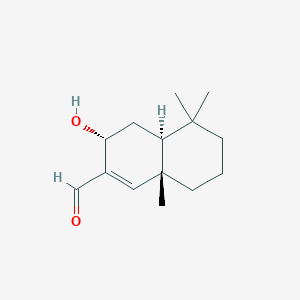
![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate](/img/structure/B208887.png)
